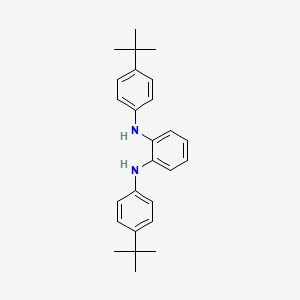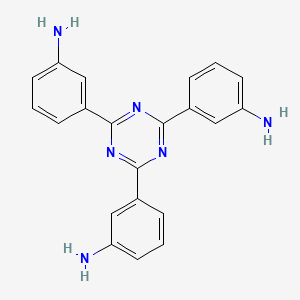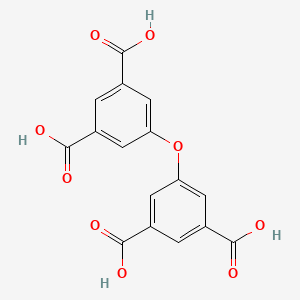
N-(Prop-2-yn-1-yl)-4-(pyren-1-yl)butanamide
Vue d'ensemble
Description
N-(Prop-2-yn-1-yl)-4-(pyren-1-yl)butanamide is a useful research compound. Its molecular formula is C23H19NO and its molecular weight is 325.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Evaluation in Heterocyclic Compounds
Research on derivatives of N-(Prop-2-yn-1-yl)-4-(pyren-1-yl)butanamide has primarily focused on their synthesis and application in various heterocyclic compounds. For instance, Farag et al. (2009) explored the synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating pyrimidine rings, showing moderate antimicrobial activity (Farag et al., 2009).
Molecular Water Oxidation Catalysts
A study by Creus et al. (2016) on molecular ruthenium-based water oxidation catalyst precursors demonstrated that complexes containing a pyrene group, similar in structure to this compound, are exceptionally stable and efficient as molecular water-oxidation anodes (Creus et al., 2016).
Broadband Nonlinear Optical Materials
Wu et al. (2017) synthesized asymmetric pyrene derivatives, showcasing their potential as lossless broadband nonlinear refractive materials. These derivatives exhibited positive third-order nonlinear refractive indices and high linear transmission, indicating the underestimated potential of pyrene derivatives in optical applications (Wu et al., 2017).
Hybrid Anticonvulsant Agents
Kamiński et al. (2015) investigated hybrid anticonvulsant agents derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides. These compounds showed promising results in preliminary pharmacological screenings, highlighting the potential of this compound derivatives in the development of new anticonvulsant drugs (Kamiński et al., 2015).
Fluorescence Detection and Discrimination of DNA
Chen and Shi (2009) developed a water-soluble cationic conjugated oligopyrene derivative for rapid fluorescence quenching upon addition of DNA. This derivative, structurally related to this compound, showed potential for fluorescence-based discrimination between single-stranded and double-stranded DNA (Chen & Shi, 2009).
Propriétés
IUPAC Name |
N-prop-2-ynyl-4-pyren-1-ylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO/c1-2-15-24-21(25)8-4-5-16-9-10-19-12-11-17-6-3-7-18-13-14-20(16)23(19)22(17)18/h1,3,6-7,9-14H,4-5,8,15H2,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCWCGNPEDTGDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



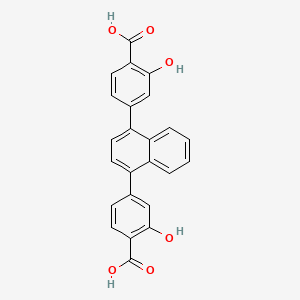
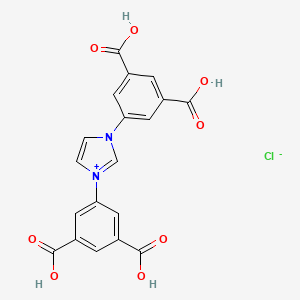
![4',5'-Bis(4-carboxyphenyl)-3',6'-dimethyl-[1,1':2',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B8244231.png)
![3,3''''-Dihydroxy-2',2'',2''',5',5'',5'''-hexamethyl-[1,1':4',1'':4'',1''':4''',1''''-quinquephenyl]-4,4''''-dicarboxylic acid](/img/structure/B8244239.png)
![2,5-Bis(4-pyridyl)thiazolo[5,4-d]thiazole](/img/structure/B8244249.png)
![4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-3-carboxylic acid))](/img/structure/B8244255.png)
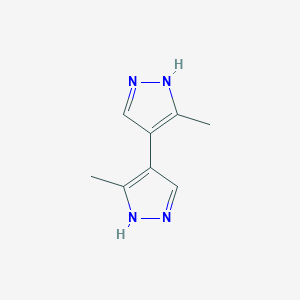
![[1,1'-Biphenyl]-3,3',4,5'-tetracarboxylic acid](/img/structure/B8244262.png)
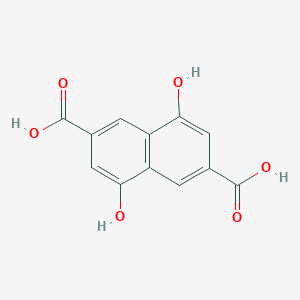
![Diallyl (3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl) dicarbonate](/img/structure/B8244274.png)
![5',5''-Bis(4-aminophenyl)-2',2'',4',4'',6',6''-hexamethyl-[1,1':3',1'':3'',1'''-quaterphenyl]-4,4'''-diamine](/img/structure/B8244275.png)
